

Ethyldiphenylphosphine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyldiphenylphosphine*

Cat. No.: *B1294405*

[Get Quote](#)

Ethyldiphenylphosphine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ethyldiphenylphosphine**, a versatile organophosphorus compound with significant applications in chemical synthesis and catalysis. Its utility as a ligand in various metal-catalyzed reactions makes it a crucial reagent in the fields of pharmaceutical development and materials science.

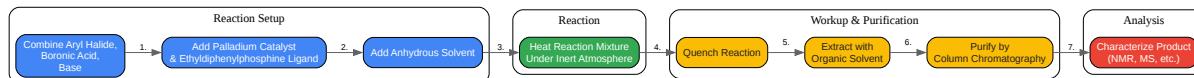
Core Properties of Ethyldiphenylphosphine

Ethyldiphenylphosphine, also known as diphenylethylphosphine, is recognized for its role as a ligand in a multitude of catalytic processes.^{[1][2]} Its chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₁₅ P ^{[1][3]}
Molecular Weight	214.24 g/mol ^{[2][3][4]}
CAS Number	607-01-2 ^{[1][2][4]}
Appearance	Colorless to slightly yellow liquid ^[1]
Density	1.048 g/mL at 25 °C ^[4]
Boiling Point	293 °C ^[4]
Refractive Index	n _{20/D} 1.614 ^[4]

Applications in Synthesis and Catalysis

Ethyldiphenylphosphine is extensively used as a ligand in a variety of metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.


These reactions include:

- Buchwald-Hartwig Cross-Coupling^[4]
- Heck Reaction^[4]
- Hiyama Coupling^[4]
- Negishi Coupling^[4]
- Sonogashira Coupling^[4]
- Stille Coupling^[4]
- Suzuki-Miyaura Coupling^[4]

The phosphorus atom in **ethyldiphenylphosphine** possesses a lone pair of electrons, which it can donate to a metal center to form a coordination complex. This interaction modifies the electronic and steric properties of the metal catalyst, thereby influencing its reactivity, selectivity, and efficiency in the aforementioned reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application of **ethyldiphenylphosphine** as a ligand.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Ethyldiphenylphosphine Oxide

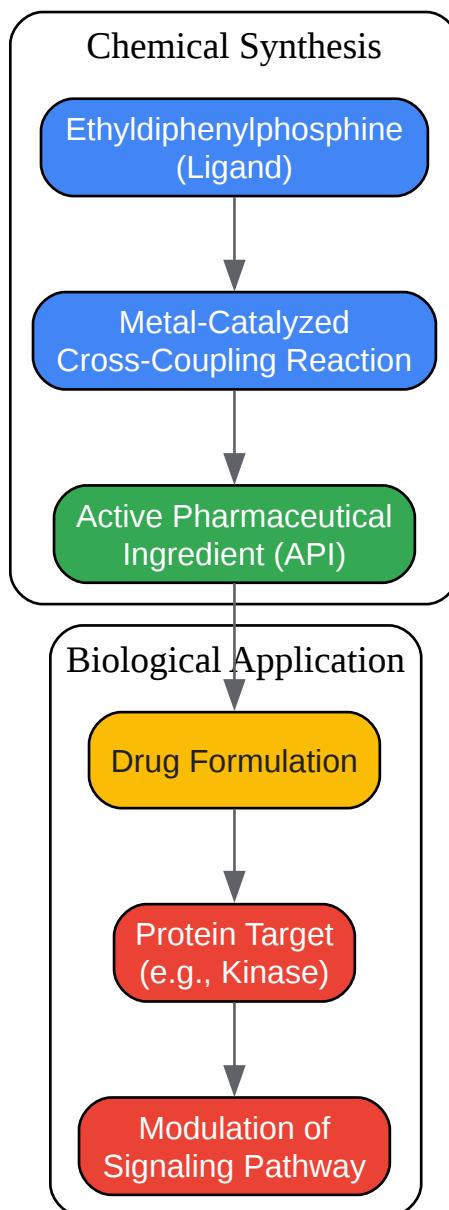
A common derivative of **ethyldiphenylphosphine** is its oxide, **ethyldiphenylphosphine oxide**.

The synthesis of this compound can serve as a representative experimental protocol.

Ethyldiphenylphosphine oxide is a useful reactant for various transformations, including the synthesis of ketones and the reduction back to tertiary phosphines.^[5]

Materials:

- **Ethyldiphenylphosphine**
- Hydrogen peroxide (30% solution)
- Acetone
- Dichloromethane
- Magnesium sulfate
- Round-bottom flask


- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **ethyldiphenylphosphine** in acetone in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a 30% solution of hydrogen peroxide dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography.
- Once the reaction is complete, add dichloromethane to the mixture.
- Wash the organic layer with water in a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyldiphenylphosphine** oxide.
- The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathway Involvement

While **ethyldiphenylphosphine** itself is not directly involved in biological signaling pathways, the compounds synthesized using it as a ligand often are. Many kinase inhibitors and other targeted therapies developed for cancer and other diseases are synthesized via cross-coupling reactions where phosphine ligands play a critical role. The logical relationship is depicted below.

[Click to download full resolution via product page](#)

Caption: Role of **ethyldiphenylphosphine** in the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Ethyldiphenylphosphine | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Ethyldiphenylphosphine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294405#ethyldiphenylphosphine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com